N,N'-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide
Overview
Description
N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide: is a compound characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzene-1,3-dicarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethyl groups enhance its binding affinity and specificity towards certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique chemical properties may contribute to improved drug efficacy and selectivity.
Industry: In the industrial sector, N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and bind to specific proteins or enzymes. This binding can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl groups but has a thiourea core instead of a dicarboxamide core.
1,3-Bis(trifluoromethyl)benzene: This compound has a simpler structure with two trifluoromethyl groups attached to a benzene ring.
Uniqueness: N,N’-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide is unique due to its combination of trifluoromethyl groups and a dicarboxamide core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-N,3-N-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-6-2-8-17(11-15)29-19(31)13-4-1-5-14(10-13)20(32)30-18-9-3-7-16(12-18)22(26,27)28/h1-12H,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPXWZRZMKBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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